An In-depth Technical Guide to 4-((Isopropylsulfonyl)methyl)piperidine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-((Isopropylsulfonyl)methyl)piperidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged motif for engaging with biological targets. When combined with the sulfone functional group—a potent hydrogen bond acceptor and metabolically stable linker—the resulting piperidine sulfone derivatives offer a rich chemical space for the design of novel therapeutics. This technical guide provides a comprehensive overview of a specific and promising example: 4-((Isopropylsulfonyl)methyl)piperidine. As a Senior Application Scientist, my goal is to not only present the known data but also to provide a deeper, experience-driven perspective on its synthesis, characterization, and potential applications, guiding researchers in their quest for new and effective medicines.
Introduction to 4-((Isopropylsulfonyl)methyl)piperidine
4-((Isopropylsulfonyl)methyl)piperidine is a heterocyclic organic compound featuring a central piperidine ring substituted at the 4-position with a methyl group bearing an isopropylsulfonyl moiety. This unique combination of a basic piperidine nitrogen, a flexible alkyl linker, and a polar sulfone group imparts a specific set of physicochemical properties that are of significant interest in drug discovery. The piperidine ring can engage in crucial interactions with biological targets, while the isopropylsulfonyl group can influence solubility, metabolic stability, and binding affinity through hydrogen bonding and dipolar interactions. While specific biological data for this exact molecule is not extensively published, the broader class of piperidine sulfone derivatives has shown promise in various therapeutic areas, suggesting that 4-((Isopropylsulfonyl)methyl)piperidine is a valuable building block for creating new chemical entities with therapeutic potential.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| CAS Number | 1018533-19-1 | [1][2] |
| Molecular Formula | C₉H₁₉NO₂S | [2][3] |
| Molecular Weight | 205.32 g/mol | [2][3] |
| Appearance | Yellow semi-solid (Predicted) | Chemical Supplier Data |
| Boiling Point | 359.3 ± 15.0 °C (Predicted) | [4] |
| Density | 1.055 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 10.18 ± 0.10 (Predicted) | Chemical Supplier Data |
Note: The majority of the physicochemical properties for 4-((Isopropylsulfonyl)methyl)piperidine are predicted and have not been experimentally determined in published literature. These values should be used as estimations.
Synthesis and Characterization
A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. While a specific protocol for the synthesis of 4-((Isopropylsulfonyl)methyl)piperidine is not explicitly detailed in the public domain, a plausible and efficient pathway can be designed based on established synthetic methodologies for related piperidine sulfones.
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This multi-step synthesis involves the activation of the primary alcohol, nucleophilic substitution with an appropriate sulfur nucleophile, oxidation to the sulfone, and final deprotection of the piperidine nitrogen.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a scientifically informed projection based on analogous transformations and should be optimized for specific laboratory conditions.
Step 1: Mesylation of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Rationale: Activation of the primary alcohol as a good leaving group (mesylate) is a standard and efficient method for subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.
-
Step 2: Nucleophilic Substitution with Isopropylthiolate
-
Rationale: The mesylate is displaced by the sulfur nucleophile to form the thioether linkage. Sodium isopropanethiolate is a suitable nucleophile for this Sₙ2 reaction.
-
Procedure:
-
Dissolve the crude mesylate from the previous step in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium isopropanethiolate (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir until TLC analysis indicates complete consumption of the mesylate.
-
Cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-((isopropylthio)methyl)piperidine-1-carboxylate.
-
Step 3: Oxidation to the Sulfone
-
Rationale: The thioether is oxidized to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.
-
Procedure:
-
Dissolve the purified thioether (1.0 eq) in DCM and cool to 0 °C.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting tert-butyl 4-((isopropylsulfonyl)methyl)piperidine-1-carboxylate may be purified by column chromatography if necessary.
-
Step 4: Deprotection of the Boc Group
-
Rationale: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the free base. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are standard reagents for this deprotection.[5]
-
Procedure:
-
Dissolve the Boc-protected sulfone (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 10 equivalents) or a saturated solution of HCl in a suitable solvent like dioxane or diethyl ether.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
If TFA was used, dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to obtain the free base. If HCl was used, the hydrochloride salt can be isolated directly or neutralized to the free base.
-
Purify the final product, 4-((isopropylsulfonyl)methyl)piperidine, by an appropriate method such as crystallization or chromatography.
-
Spectral Characterization (Predicted)
-
¹H NMR:
-
A multiplet for the isopropyl methine proton (CH) around δ 3.0-3.5 ppm.
-
A doublet for the isopropyl methyl protons (CH₃) around δ 1.2-1.4 ppm.
-
A doublet for the methylene protons adjacent to the sulfone group (CH₂) around δ 2.8-3.2 ppm.
-
Multiplets for the piperidine ring protons, with the axial and equatorial protons at C2 and C6 appearing at different chemical shifts, typically in the range of δ 2.5-3.5 ppm.
-
Multiplets for the piperidine protons at C3, C4, and C5 in the range of δ 1.2-2.0 ppm.
-
A broad singlet for the piperidine N-H proton, the chemical shift of which will be solvent-dependent.
-
-
¹³C NMR:
-
A signal for the isopropyl methine carbon around δ 50-55 ppm.
-
A signal for the isopropyl methyl carbons around δ 15-20 ppm.
-
A signal for the methylene carbon adjacent to the sulfone group around δ 55-60 ppm.
-
Signals for the piperidine carbons, with C2 and C6 appearing around δ 45-50 ppm, C4 around δ 30-35 ppm, and C3 and C5 around δ 25-30 ppm.
-
-
IR Spectroscopy:
-
Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfone group in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
-
An N-H stretching vibration for the secondary amine in the piperidine ring around 3300-3500 cm⁻¹.
-
C-H stretching vibrations for the alkyl groups in the region of 2800-3000 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) at m/z = 205.
-
Characteristic fragmentation patterns including the loss of the isopropyl group, the sulfonyl group, and fragmentation of the piperidine ring.
-
Potential Applications in Drug Discovery
The structural features of 4-((isopropylsulfonyl)methyl)piperidine make it an attractive scaffold for the development of new therapeutic agents. The piperidine ring is a common motif in a wide range of biologically active compounds, and the sulfone group can act as a key pharmacophoric element.
Enzyme Inhibition
The sulfone group is a strong hydrogen bond acceptor and can mimic the transition state of certain enzymatic reactions. This makes piperidine sulfone derivatives potential inhibitors of various enzymes. For instance, related sulfonylpiperidine compounds have been investigated as inhibitors of thymidylate kinase (TMK), an essential enzyme for DNA synthesis in bacteria, suggesting a potential avenue for the development of novel antibacterial agents.
G-Protein Coupled Receptor (GPCR) Ligands
The piperidine moiety is a common feature in many GPCR ligands. The basic nitrogen can form a key salt bridge with acidic residues in the receptor binding pocket. By functionalizing the 4-position with the isopropylsulfonylmethyl group, it is possible to explore interactions with other regions of the binding pocket, potentially leading to agonists or antagonists with improved potency and selectivity. For example, a patent for GPR119 modulators includes complex structures containing a sulfonylpiperidine moiety, highlighting the relevance of this scaffold in targeting GPCRs for metabolic disorders.
Ion Channel Modulation
Piperidine derivatives have also been explored as modulators of various ion channels. The combination of the lipophilic piperidine ring and the polar sulfone group could lead to compounds that can partition into the cell membrane and interact with transmembrane domains of ion channels.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-((isopropylsulfonyl)methyl)piperidine is not publicly available, general precautions for handling piperidine derivatives and sulfones should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
4-((Isopropylsulfonyl)methyl)piperidine represents a valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for the development of novel therapeutic agents targeting a range of biological pathways. The predicted physicochemical properties provide a solid foundation for its use in drug design, and the general importance of the piperidine sulfone scaffold is underscored by its presence in patented bioactive molecules.
Future research should focus on the experimental validation of the predicted properties, the optimization of the proposed synthetic route, and the biological evaluation of 4-((isopropylsulfonyl)methyl)piperidine and its derivatives in relevant disease models. The insights provided in this guide are intended to serve as a catalyst for such investigations, empowering researchers to unlock the full therapeutic potential of this promising chemical entity.
References
- Rubiralta, M., Giralt, E., & Diez, A. (1991).
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
- Larkin, M. A., & Lasseter, K. C. (1971). The hydrogenation of pyridines.
- Donohoe, T. J., & Helliwell, M. (2003). Catalytic asymmetric hydrogenation of pyridines. Journal of the American Chemical Society, 125(35), 10586-10587.
- Wang, D. S., Chen, Q. A., & Zhou, Y. G. (2013). Iridium-catalyzed asymmetric hydrogenation of pyridines. Chemical Science, 4(5), 2051-2057.
-
Piperidine Synthesis. Defense Technical Information Center. Retrieved January 18, 2026, from [Link]
- Watson, P. S., & Jiang, B. (2006). Recent advances in the synthesis of piperidones and piperidines. Arkivoc, 2006(7), 1-23.
- Zaragoza, F. (2004). Recent advances in the synthesis of piperidines. Organic & Biomolecular Chemistry, 2(18), 2549-2561.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Wang, M., Wang, W., & Xu, S. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Zhang, X., Li, Y., & Wang, J. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
-
One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. Retrieved January 18, 2026, from [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. Retrieved January 18, 2026, from [Link]
-
Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Knegtel, R., Charrier, J. D., Durrant, S., Davis, C., O'Donnell, M., Storck, P., ... & Pollard, J. (2019). Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Journal of Medicinal Chemistry, 62(11), 5547–5561.
-
Iptriazopyrid (Ref: NC-656). University of Hertfordshire. Retrieved January 18, 2026, from [Link]
-
iptriazopyrid data sheet. Compendium of Pesticide Common Names. Retrieved January 18, 2026, from [Link]
Sources
- 1. 4-((Isopropylsulfonyl)methyl)piperidine | 1018533-19-1 [amp.chemicalbook.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. Piperidine, 4-propyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
